molecular formula C11H14N2OS B1376692 3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one CAS No. 1344249-00-8

3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one

Cat. No.: B1376692
CAS No.: 1344249-00-8
M. Wt: 222.31 g/mol
InChI Key: DSNLTYYRSDNQHU-UHFFFAOYSA-N
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Description

3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a five-membered lactam ring. Key structural attributes include:

  • 1-Methyl group: Enhances steric bulk and influences conformational stability.

This compound has been explored as a pharmaceutical intermediate, though commercial availability is currently discontinued .

Properties

IUPAC Name

3-(2-aminophenyl)sulfanyl-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-13-7-6-10(11(13)14)15-9-5-3-2-4-8(9)12/h2-5,10H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNLTYYRSDNQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one typically involves the reaction of 2-aminothiophenol with 1-methylpyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The table below compares substituent patterns and molecular properties of closely related pyrrolidin-2-one derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one (Target) 1-Methyl, 3-(2-aminophenyl)sulfanyl C₁₁H₁₄N₂OS 238.31* Sulfur linker, amino group for H-bonding
3-[(2-Amino-4-fluorophenyl)sulfanyl]-1-methylpyrrolidin-2-one 1-Methyl, 3-(2-amino-4-fluorophenyl)sulfanyl C₁₁H₁₃FN₂OS 240.30 Fluorine enhances electronegativity and metabolic stability
3-(5-(4-Fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one 1-Methyl, 3-nicotinoyl with 4-fluorophenyl C₁₇H₁₄FN₂O₂ 309.31 Fluorophenyl and nicotinoyl groups confer antifungal activity
1-(2-Aminophenyl)pyrrolidin-2-one 1-Unsubstituted, 2-aminophenyl C₁₀H₁₂N₂O 176.22 Lacks sulfur; reduced potential for disulfide bonding
3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one 1-(2-Fluorophenyl), 3-amino C₁₀H₁₁FN₂O 194.21 Fluorine at phenyl para-position; amino group at C3

*Calculated based on molecular formula.

Key Observations :

  • Fluorine Substitution : Fluorinated analogs (e.g., ) exhibit improved bioactivity, likely due to enhanced electronegativity and resistance to oxidative metabolism.
  • Sulfur vs. Oxygen Linkers : The sulfanyl group in the target compound may increase lipophilicity compared to oxygen-based analogs, affecting solubility and membrane permeability .
  • Amino Group Positioning: The 2-aminophenyl group in the target compound enables hydrogen bonding, a feature shared with 3-amino-1-(2-fluorophenyl)pyrrolidin-2-one .
Antifungal and Antimicrobial Properties
  • 3-(5-(4-Fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one: Demonstrated significant activity against Candida albicans (MIC: 5 µg/mL), attributed to the fluorophenyl-nicotinoyl moiety disrupting fungal biofilms .
  • Target Compound: No direct activity data available, but structural similarities to bioactive analogs imply possible antimicrobial applications.

Physicochemical Properties

  • Density and Solubility: 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one has a predicted density of 1.275 g/cm³ , whereas sulfur-containing analogs like the target compound likely exhibit higher densities due to sulfur’s atomic weight.
  • Boiling Points: Fluorinated derivatives (e.g., 388°C for 3-amino-1-(2-fluorophenyl)pyrrolidin-2-one ) generally have higher boiling points than non-fluorinated analogs, reflecting stronger dipole interactions.

Biological Activity

3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, highlighting findings from various studies, including anti-inflammatory and antitumor properties.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a sulfanyl group and an amino group on the aromatic ring, which may contribute to its biological activity. The chemical structure can be represented as follows:

C1H1N2S\text{C}_1\text{H}_1\text{N}_2\text{S}

Anti-inflammatory Activity

Recent studies have investigated the anti-inflammatory effects of similar compounds, providing insights into the potential activity of this compound. For instance, a study evaluated the inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 macrophages, a common model for assessing anti-inflammatory activity.

Experimental Findings:

  • Inhibition of NO Production : The compound demonstrated a significant reduction in NO secretion compared to controls. Specifically, treatment with the compound resulted in an NO production rate of 48.29 ± 0.71% , indicating effective inhibition compared to the reference standard, which showed 68.32 ± 2.69% .
TreatmentNO Production (%)
Control68.32 ± 2.69
This compound48.29 ± 0.71

Antitumor Activity

The potential antitumor effects of related compounds suggest that this compound may also exhibit similar properties. Compounds containing pyrrolidine structures have been associated with various mechanisms of action against cancer cells.

Case Studies:

  • Mechanism Exploration : In vitro studies have shown that certain pyrrolidine derivatives can induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation.
  • Synergistic Effects : Combinations with established chemotherapeutics have demonstrated enhanced efficacy, indicating that this compound could serve as an adjunct therapy in cancer treatment.

Other Biological Activities

Research into related compounds has revealed additional biological activities such as antibacterial and antifungal properties, which may also extend to this compound.

Antibacterial Activity:

  • Some derivatives have shown effectiveness against multi-drug resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one
Reactant of Route 2
3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one

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